5-Deazaflavin 4,5-epoxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86889-50-1 |
|---|---|
Molecular Formula |
C18H21N3O7 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
6,7-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)-2-oxa-10,12,14-triazatetracyclo[9.4.0.01,3.04,9]pentadeca-4(9),5,7,11-tetraene-13,15-dione |
InChI |
InChI=1S/C18H21N3O7/c1-7-3-9-10(4-8(7)2)21(5-11(23)13(25)12(24)6-22)15-18(14(9)28-18)16(26)20-17(27)19-15/h3-4,11-14,22-25H,5-6H2,1-2H3,(H,20,26,27) |
InChI Key |
SNPOHMZHOHFVKK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C34C2O4)CC(C(C(CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C34C2O4)CC(C(C(CO)O)O)O |
Synonyms |
5-DAZFEP 5-deazaflavin 4,5-epoxide 5-deazaflavin 4a,5-epoxide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Generation of 5 Deazaflavin 4,5 Epoxide
Direct Epoxidation of 5-Deazaflavins
The direct epoxidation of the 5-deazaflavin ring system is a key method for the generation of 5-deazaflavin 4,5-epoxide. This transformation typically involves the oxidation of the 4a,5-double bond of the 5-deazaflavin core.
Peroxide-Mediated Oxidation Approaches
The reaction of 5-deazaflavins with peroxides or peroxy acids is a common strategy to achieve epoxidation. uni-konstanz.de This approach leads to the formation of a 4a,5-epoxide derivative, which exhibits a characteristic maximum absorption around 340 nm. uni-konstanz.de One of the frequently used reagents for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). google.commdpi.com The oxidation of a 5-deazaflavin derivative with m-chloroperoxybenzoic acid yields the corresponding 4a,5-epoxy-5-deazaflavin. google.com
The reaction of peroxides with 5-deazaflavin can also be mediated by enzymes. For instance, when 5-deazaflavin is bound to enzymes like glucose oxidase or lactate (B86563) oxidase, its reaction with peroxides results in the formation of this compound. nih.gov
Chemical Precursors and Reaction Conditions
The synthesis of this compound begins with a suitable 5-deazaflavin derivative as the chemical precursor. google.com The general synthetic route involves the oxidation of this precursor. For example, a 5-deazaflavin derivative (11) can be oxidized using m-chloroperoxybenzoic acid to produce 4a,5-epoxy-5-deazaflavin (12). google.com The reaction conditions for such epoxidations are crucial. For instance, the epoxidation of certain olefins to form epoxides has been successfully carried out using m-CPBA. mdpi.com
The synthesis of the precursor 5-deazaflavins themselves can be achieved through various methods. One common method involves the reaction of a 6-(N-alkylanilino)uracil with a mixture of phosphorus oxychloride and dimethylformamide. rsc.org Another approach is the reaction of 6-chloro-5-formyl-3-methyluracil with N-alkylanilines. rsc.org Additionally, substituted aminouracils can be reacted with o-halogenobenzaldehydes in dimethylformamide (DMF) under reflux to yield 5-deazaflavins. google.com
Enzymatic Formation of this compound from 5-Deazaflavin Coenzymes
The formation of this compound can also occur enzymatically. When 5-deazaflavin coenzymes are bound to certain oxidoreductases, they can react with peroxides to form the epoxide. nih.gov Specifically, the reaction of peroxides with 5-deazaflavin bound to enzymes such as glucose oxidase and lactate oxidase leads to the formation of this compound. nih.gov
The stability and subsequent reactions of the enzyme-bound epoxide can vary depending on the specific enzyme. For example, with lactate oxidase, the formed epoxide is relatively stable in the absence of light. nih.gov In contrast, the epoxide bound to glucose oxidase is converted to a different compound. nih.gov The accessibility of the pyrimidine (B1678525) ring of the coenzyme to the solvent within the enzyme's active site appears to be a critical factor in these reactions. nih.gov
Table 1: Enzymatic Formation of this compound
| Enzyme | Reactant | Product | Observations |
|---|---|---|---|
| Glucose Oxidase | 5-Deazaflavin, Peroxide | This compound | Epoxide is subsequently converted to another product. nih.gov |
| Lactate Oxidase | 5-Deazaflavin, Peroxide | This compound | Epoxide is stable in the absence of light. nih.gov |
Model Studies for this compound Synthesis
Model studies have been instrumental in understanding the synthesis and reactivity of this compound. These studies often utilize simpler deazaflavin analogues to mimic the behavior of the more complex coenzymes. The synthesis of a 4a,5-epoxy-5-deazaflavin derivative has been reported as part of such model studies. acs.org
These non-enzymatic model reactions have provided insights into the mechanism of epoxide formation and its subsequent chemical transformations. nih.gov For instance, model studies have shown that at a high pH, the 4a,5-epoxide derivative can undergo a ring-opening reaction involving the pyrimidine portion of the molecule. uni-konstanz.de The decomposition of the epoxide in solution at neutral pH has also been observed in model systems, mirroring the behavior seen when the epoxide is released from D-amino acid oxidase upon denaturation. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Deazaflavin |
| meta-chloroperoxybenzoic acid (m-CPBA) |
| 4a,5-epoxy-5-deazaflavin |
| 6-(N-alkylanilino)uracil |
| Phosphorus oxychloride |
| Dimethylformamide (DMF) |
| 6-chloro-5-formyl-3-methyluracil |
| N-alkylanilines |
| Substituted aminouracils |
Elucidation of Reaction Mechanisms and Transformation Pathways of 5 Deazaflavin 4,5 Epoxide
Epoxide Ring Opening Reactions
The strained three-membered ring of 5-deazaflavin 4,5-epoxide is susceptible to ring-opening reactions through various pathways. These reactions are fundamental to understanding its reactivity and potential biological roles.
Nucleophilic Addition Pathways of the Epoxide
The epoxide ring of 5-deazaflavin derivatives can be opened by nucleophilic attack. springernature.comnih.gov This process is analogous to the behavior of other epoxides, which react with a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org Under basic or neutral conditions, the reaction typically follows an S(_N)2 mechanism, where the nucleophile attacks the least sterically hindered carbon of the epoxide ring, leading to an inversion of stereochemistry at that center. masterorganicchemistry.comlibretexts.org Common nucleophiles include hydroxide (B78521) ions, alkoxides, amines, and Grignard reagents. masterorganicchemistry.comlibretexts.org
In the context of flavin-mediated reactions, reduced flavin can act as the nucleophilic species responsible for initiating the epoxide ring opening. nih.gov The reaction can proceed through both reductive and oxidative pathways, influenced by the presence of cofactors like NADH and molecular oxygen. nih.gov The versatility of these nucleophilic additions allows for the formation of a diverse array of products. nih.gov
Hydrolytic Cleavage Mechanisms of the Epoxide Ring
The hydrolytic cleavage of the this compound ring is a key transformation pathway. In aqueous solutions, this can occur under both acidic and basic conditions. libretexts.orglibretexts.org
Under basic conditions, the hydroxide ion acts as a nucleophile, attacking one of the epoxide carbons in an S(_N)2 reaction, resulting in a trans-diol product. libretexts.org In model studies with 5-deazariboflavin (B42581) 4a,5-epoxide, alkaline conditions were found to initiate the contraction of the pyrimidine (B1678525) ring, a process that begins with the hydrolysis of the pyrimidine ring itself. nih.govresearchgate.net
Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring for nucleophilic attack by water. libretexts.org This attack typically occurs at the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state. libretexts.org The result is also a trans-diol. The decomposition of model 5-deazaflavin epoxide compounds at neutral pH has been observed, suggesting that hydrolytic cleavage can proceed without strong acid or base catalysis. nih.gov
Pyrimidine Ring Contraction Phenomena via Epoxide Intermediates
A significant reaction pathway for this compound involves the contraction of the pyrimidine ring. nih.govresearchgate.netacs.org This phenomenon has been observed in both model systems and enzyme-bound contexts. nih.govacs.org
Detailed Mechanistic Steps of Ring Rearrangement
The pyrimidine ring contraction of a 5-deazaflavin 4a,5-epoxide derivative is initiated by alkaline conditions. acs.org The proposed mechanism involves the following key steps:
Hydrolysis of the Pyrimidine Ring : The reaction begins with the hydrolysis of the pyrimidine ring in the parent epoxide, leading to the formation of an intermediate proposed to be a glycidic acid derivative. acs.org This initial step requires alkaline conditions. acs.org
Conversion to a Second Intermediate : The first intermediate then converts to a second spectrally detectable intermediate. acs.org This step is postulated to involve decarboxylation and the opening of the epoxide ring. acs.org
Ring Closure : The opening of the epoxide ring generates an enolic hydroxyl group. This group then attacks the carbonyl carbon in the carbamoylimino function, causing ring closure and the release of an amine (RNH(_2)). acs.org
Formation of Oxazoloquinolinone Derivatives
The final product of the pyrimidine ring contraction is an oxazolo[4,5-b]quinolin-2(4H)-one derivative. nih.govresearchgate.net Specifically, in studies with 5-deazariboflavin 4a,5-epoxide, the product was identified as 4-ribityl-6,7-dimethyloxazolo[4,5-b]quinolin-2(4H)-one. nih.govresearchgate.net This structural assignment confirms the contraction of the six-membered pyrimidine ring into a five-membered oxazole (B20620) ring fused to the quinoline (B57606) system. The formation of this derivative is a consequence of the intramolecular cyclization described in the mechanistic steps above. acs.org
Characterization of Intermediates and Transition States in Epoxide Transformations
The transformation of this compound involves several transient species. In model studies of pyrimidine ring contraction, two distinct intermediates, referred to as A and B, were identified through spectral analysis. acs.org
Intermediate A : This species is formed from the epoxide under alkaline conditions and is proposed to be a glycidic acid derivative resulting from the hydrolysis of the pyrimidine ring. acs.org
Intermediate B : The conversion of intermediate A to intermediate B is the rate-limiting step under a wide pH range (2.8-11.1). acs.org This step is thought to involve decarboxylation and epoxide ring opening. acs.org
The characterization of these intermediates is primarily based on their spectral properties and the kinetics of their formation and decay under different pH conditions. acs.org The study of transition states in these transformations often relies on computational methods, such as density functional theory, to model the energetics and structures of these high-energy species.
Influence of Environmental Parameters on this compound Reactivity (e.g., pH)
The reactivity and subsequent transformation of this compound are significantly influenced by environmental factors, most notably pH. The stability and decomposition pathways of this epoxide are highly dependent on the acidity or alkalinity of the solution.
Research has demonstrated that the decomposition of this compound is pH-dependent. In model studies, exposing 5-deazariboflavin 4,5-epoxide to alkaline conditions leads to a contraction of the pyrimidine ring, yielding 4-ribityl-6,7-dimethyloxazolo[4,5-b]quinolin-2(4H)-one. nih.gov This transformation is initiated by the alkaline hydrolysis of the pyrimidine ring at the 4-position, which is then followed by two more steps that can proceed at a neutral pH. nih.gov This suggests that while the initial ring-opening is favored by high pH, subsequent reactions can occur under less extreme conditions.
In the context of enzyme-bound systems, the influence of pH is also critical. For instance, with the enzyme D-amino acid oxidase, denaturation of the protein releases the epoxide into the solution, where it decomposes in a manner similar to what is observed with model epoxide compounds at neutral pH. nih.gov In contrast, the epoxide is quite stable when bound to lactate (B86563) oxidase in the absence of light. nih.gov This highlights the interplay between the protein environment and the surrounding pH in dictating the fate of the epoxide.
Further studies on related epoxide ring-opening reactions have provided more detailed insights into the effect of pH. For the FAD/NADH-dependent decomposition of a related epoxide, the conversion to ring-opened products was most efficient in the pH range of 5 to 7. nih.gov The reaction became less efficient under more alkaline conditions, specifically at pH 9 and 10. nih.gov This indicates an optimal pH range for this particular transformation pathway.
The stability of the resulting products is also pH-dependent. For example, one of the products, FST B1, is stable between pH 3 and 7 but readily converts to another product, FST B2, at a higher pH. nih.gov FST B2, in turn, is stable between pH 3 and 6 and converts to other products in more alkaline buffers. nih.gov In contrast, the parent epoxide can be highly stable across a wide pH range (3-10) in the absence of other necessary reactants like FAD and NADH. nih.gov
The general reactivity of epoxides is also known to be affected by pH. In acid-catalyzed ring-opening reactions, the epoxide is first protonated by the acid, making it more susceptible to nucleophilic attack. transformationtutoring.com Conversely, base-catalyzed ring-opening involves the deprotonation of a nucleophile, which then attacks the epoxide ring. transformationtutoring.com While amine-epoxide reactions have been found to be water-catalyzed and not directly dependent on the pH of the reaction environment, the reaction efficiency is extremely high at pH values greater than the pKa of the specific amine. oberlin.edu This is because at higher pH, the amine is unprotonated and thus a much stronger nucleophile. oberlin.edu
The following interactive data table summarizes the influence of pH on the reactivity and transformation of this compound and related compounds based on available research findings.
Interactive Data Table: pH Influence on Epoxide Reactivity
| Compound/System | pH Range | Observed Effect on Reactivity/Transformation | Reference |
| 5-Deazariboflavin 4,5-epoxide (model study) | Alkaline | Initiates hydrolysis of the pyrimidine ring at position 4, leading to ring contraction. | nih.gov |
| This compound (released from D-amino acid oxidase) | Neutral | Decomposes in a manner similar to model compounds. | nih.gov |
| FAD/NADH-dependent epoxide decomposition | 5-7 | Most efficient conversion to epoxide ring-opened products. | nih.gov |
| FAD/NADH-dependent epoxide decomposition | 9-10 | Less efficient reaction. | nih.gov |
| FST B1 (a ring-opened product) | 3-7 | Stable. | nih.gov |
| FST B1 (a ring-opened product) | >7 | Readily converts to FST B2. | nih.gov |
| FST B2 (a ring-opened product) | 3-6 | Stable. | nih.gov |
| FST B2 (a ring-opened product) | >6 | Converts to other products in more alkaline buffers. | nih.gov |
| General amine-epoxide reactions | > pKa of amine | Extremely efficient reaction due to unprotonated amine. | oberlin.edu |
Enzymatic and Bio Mimetic Interactions of 5 Deazaflavin 4,5 Epoxide
Role as an Enzyme-Bound Intermediate in Flavoenzyme Catalysis
The 5-deazaflavin 4,5-epoxide emerges as a significant, albeit transient, player in the catalytic cycles of several flavoenzymes. Its formation as an enzyme-bound intermediate is a key step in reactions involving peroxides. nih.govnih.gov This epoxide is generated when peroxides react with 5-deazaflavin that is bound to the enzyme. nih.gov The characterization of this intermediate has provided valuable insights into the mechanisms of flavoenzyme-catalyzed oxidations.
The formation of this compound has been specifically observed in its association with a number of oxidoreductases. nih.gov When 5-deazaflavin is bound to enzymes such as glucose oxidase, lactate (B86563) oxidase, or D-amino acid oxidase, its reaction with peroxides leads to the formation of this epoxide intermediate. nih.govresearchgate.net
However, the interaction can be nuanced, as seen with D-amino acid oxidase. In this case, the reaction with m-chloroperoxybenzoate is an exception, as the reagent reacts rapidly with the protein itself, forming m-chlorobenzoate which then binds noncovalently near the unmodified coenzyme. nih.gov
The fate of the enzyme-bound epoxide varies depending on the specific enzyme:
Glucose Oxidase: The bound epoxide is converted to a subsequent product, designated deazaFAD X X. nih.gov This conversion mirrors reactions previously observed with other enzymes like oxynitrilase and glycolate (B3277807) oxidase. nih.gov
Lactate Oxidase: The epoxide demonstrates considerable stability when bound to this enzyme, particularly in the absence of light. nih.gov
D-Amino Acid Oxidase: Upon denaturation of the protein, the epoxide is released into the solution and decomposes in a manner similar to that of model epoxide compounds at a neutral pH. nih.gov
Table 1: Interaction of this compound with Oxidoreductases
| Enzyme | Interaction with Peroxides | Fate of Epoxide |
|---|---|---|
| Glucose Oxidase | Forms this compound | Converted to deazaFAD X X |
| Lactate Oxidase | Forms this compound | Stable in the absence of light |
| D-Amino Acid Oxidase | Forms this compound | Released upon protein denaturation and decomposes |
The protein environment plays a critical role in dictating the stability and subsequent conversion of the this compound. nih.gov This influence is largely attributed to the accessibility of the coenzyme's pyrimidine (B1678525) ring to the solvent and the protein's ability to facilitate certain chemical reactions. nih.gov
In enzymes like glucose oxidase, glycolate oxidase, and oxynitrilase, the protein structure appears to allow solvent access to position 4 of the coenzyme. nih.gov This accessibility is thought to facilitate the initial hydrolysis of the pyrimidine ring, a crucial step in the conversion of the epoxide, as these reactions proceed at a neutral pH. nih.gov
Conversely, the stability of the epoxide in lactate oxidase is attributed, at least in part, to the inaccessibility of the pyrimidine ring to the solvent. nih.gov This protective environment prevents the hydrolysis and subsequent reactions that are observed in other enzymes. nih.gov Denaturation of D-amino acid oxidase, which disrupts this protective protein scaffold, leads to the release and subsequent decomposition of the epoxide. nih.gov
This compound as a Mechanistic Probe in Flavoenzyme Studies
The unique properties and reactivity of 5-deazaflavins, including the formation of the 4,5-epoxide, position them as valuable mechanistic probes in the study of flavoenzymes. nih.govuni-konstanz.de By substituting the natural flavin coenzyme with a 5-deazaflavin analogue, researchers can investigate the intricacies of the catalytic mechanism. nih.govuni-konstanz.de
The formation and fate of the this compound can provide information about the active site environment, including the accessibility of the coenzyme and the presence of specific protein residues that may participate in catalysis. nih.govuni-konstanz.de For instance, the differing stability of the epoxide in various oxidoreductases highlights differences in their active site architecture and dynamics. nih.gov The ability of 5-deazaflavins to be recognized at the active site and undergo redox changes makes them a powerful tool for elucidating reaction mechanisms that must account for their distinct reactivity. nih.gov
Comparative Analysis with Other Flavin and Flavin Analog Epoxides in Enzymatic Contexts
While the focus here is on this compound, it is part of a broader class of flavin and flavin analog epoxides. The study of these various epoxides provides a comparative framework for understanding flavoenzyme mechanisms. Natural flavins can also form epoxide intermediates, such as the C4a-hydroperoxyflavin (FADOOH), which is a key reactive species in oxygenation reactions catalyzed by flavin-dependent monooxygenases. nih.gov
A key difference between flavins and 5-deazaflavins lies in their electron-carrying capacity. Flavins can readily form stable semiquinones, participating in one-electron transfer processes. uni-regensburg.de In contrast, 5-deazaflavins act exclusively as two-electron carriers, more akin to nicotinamide (B372718) cofactors. uni-regensburg.de This fundamental difference in redox behavior influences the types of intermediates formed and the reaction pathways they can engage in.
The stability of the epoxide also varies. While the this compound shows variable stability depending on the enzyme environment, other flavin epoxides, like hydroperoxyfluostatin, can also be characterized as intermediates in specific enzymatic reactions. nih.govnih.gov The study of these different epoxides, both natural and analog-derived, allows for a more comprehensive understanding of the diverse chemical strategies employed by flavoenzymes.
Spectroscopic and Structural Characterization in Mechanistic Investigations of 5 Deazaflavin 4,5 Epoxide
Application of Absorbance Spectroscopy for Reaction Monitoring and Intermediate Detection
Absorbance spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, serves as a fundamental tool for tracking reactions that involve chromophoric species like deazaflavins. The extended π-system of the 5-deazaflavin core gives rise to characteristic absorption bands. mdpi.com Typically, 5-deazaflavin derivatives exhibit two main absorption maxima, one around 330 nm and another near 400 nm, which are attributed to π→π* transitions. mdpi.com These absorption maxima are known to be hypsochromically shifted (shifted to shorter wavelengths) compared to those of their flavin counterparts. mdpi.com
The formation and subsequent reaction of 5-deazaflavin 4,5-epoxide can be monitored by observing changes in the UV-Vis spectrum over time. For instance, the reaction of enzyme-bound 5-deazaflavin with peroxides leads to the formation of the 5-deazaflavin 4a,5-epoxide. nih.gov This transformation is accompanied by alterations in the electronic structure of the deazaflavin, which in turn affects its absorbance spectrum. While specific spectral data for the 4,5-epoxide is not extensively detailed in the available literature, it is established that the epoxide is an intermediate that can be released into solution upon protein denaturation and subsequently decomposes. nih.gov
In mechanistic studies of related deazaflavin systems, UV-Vis spectroscopy is routinely employed to monitor the appearance and disappearance of intermediates. For example, in photocatalytic reactions involving 5-deazaflavins, time-resolved absorption spectroscopy can track the formation of radical species and other transient states. uni-regensburg.de The general principle involves recording spectra at various time points during a reaction, which allows for the identification of isosbestic points and the determination of reaction kinetics.
Table 1: Representative UV-Vis Absorption Maxima for 5-Deazaflavin Derivatives
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |
| 5-Deazariboflavin (B42581) | DMSO | 330 | ~400 | mdpi.com |
| 7-demethyl-5-deazariboflavin | DMSO | 328 | ~400 | mdpi.com |
| 8-demethyl-5-deazariboflavin | DMSO | 323 | ~400 | mdpi.com |
| 7,8-didemethyl-5-deazariboflavin | DMSO | 321 | ~400 | mdpi.com |
Elucidation of Intermediate Structures through Advanced Spectroscopic Techniques
While UV-Vis spectroscopy is excellent for reaction monitoring, the definitive structural identification of intermediates like this compound and its subsequent products requires more sophisticated techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A Japanese patent describes a general synthetic route to 4a,5-epoxy-5-deazaflavin derivatives through the oxidation of a 5-deazaflavin precursor using an oxidizing agent like m-chloroperbenzoic acid. google.com The characterization of these products would necessitate the use of advanced spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise molecular structure of organic compounds. For this compound, the formation of the epoxide ring would lead to significant changes in the chemical shifts of the protons and carbons in its vicinity, particularly at the 4a and 5 positions of the deazaflavin ring system. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in establishing the connectivity within the molecule and confirming the structure of any reaction intermediates or final products. For example, in studies of flavin-enabled epoxide ring-opening reactions of other compounds, detailed 1D and 2D NMR analyses were crucial for characterizing the structures of the various products formed. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, HRMS would confirm the addition of an oxygen atom to the parent 5-deazaflavin molecule. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern provides valuable structural information, helping to pinpoint the location of the epoxide ring. In mechanistic studies of related systems, HRMS has been used to support the structural assignments of intermediates and products. nih.gov
In model studies, the decomposition of 5-deazariboflavin 4a,5-epoxide under alkaline conditions leads to a contraction of the pyrimidine (B1678525) ring, forming 4-ribityl-6,7-dimethyloxazolo[4,5-b]quinolin-2(4H)-one. nih.gov The structural elucidation of this rearranged product would have relied on a combination of these advanced spectroscopic techniques to unequivocally determine its novel structure.
Table 2: Spectroscopic Methods for the Characterization of 5-Deazaflavin Derivatives
| Technique | Information Provided | Application to this compound |
| UV-Visible Spectroscopy | Electronic transitions, reaction monitoring, kinetics. | Tracking the formation and decay of the epoxide intermediate. |
| ¹H NMR Spectroscopy | Proton environment, chemical shifts, coupling constants. | Determining the stereochemistry and connectivity of the epoxide ring. |
| ¹³C NMR Spectroscopy | Carbon skeleton, chemical shifts. | Confirming the presence and location of the epoxide carbon atoms. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition. | Confirming the addition of an oxygen atom to the deazaflavin core. |
| High-Resolution MS (HRMS) | Precise mass and elemental formula. | Unambiguous determination of the molecular formula of the epoxide and its products. |
| Tandem MS (MS/MS) | Fragmentation patterns, structural information. | Elucidating the structure by analyzing how the molecule breaks apart. |
Theoretical and Computational Studies of 5 Deazaflavin 4,5 Epoxide Reactivity
Quantum Chemical Calculations of Reaction Pathways and Energy Landscapes
Currently, there is a lack of published research detailing quantum chemical calculations specifically for the reaction pathways and energy landscapes of 5-deazaflavin 4,5-epoxide. Such studies would be invaluable for understanding the intrinsic reactivity of the molecule. For example, Density Functional Theory (DFT) calculations could be employed to map the potential energy surface for the epoxidation of 5-deazaflavin and the subsequent pyrimidine (B1678525) ring contraction. These calculations would help in identifying transition state structures, determining activation energy barriers, and calculating reaction enthalpies. This information would provide a fundamental understanding of the reaction mechanism, which has been proposed based on model studies to initiate with the hydrolysis of the pyrimidine ring at position 4. nih.gov
Table 1: Hypothetical Data Table of Quantum Chemical Calculations for this compound Reactions (Note: The following data is illustrative and not based on published results, as none were found.)
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|---|---|
| Epoxidation of 5-deazaflavin | DFT (B3LYP) | 6-31G(d,p) | Data not available | Data not available |
| Hydrolysis at position 4 | DFT (B3LYP) | 6-31G(d,p) | Data not available | Data not available |
Molecular Dynamics Simulations of Epoxide-Enzyme Interactions
The differential stability and reactivity of this compound when bound to different enzymes (e.g., glucose oxidase versus lactate (B86563) oxidase) strongly suggests that the protein environment plays a crucial role. nih.gov Molecular dynamics (MD) simulations would be a powerful tool to investigate these interactions at an atomic level. Through MD simulations, one could explore the conformational dynamics of the epoxide within the enzyme's active site, identify key amino acid residues that interact with the epoxide, and analyze the solvent accessibility of the pyrimidine ring. Such simulations could reveal why the epoxide is stabilized in lactate oxidase but undergoes ring contraction in glucose oxidase. For example, the simulations might show that in glucose oxidase, a nearby water molecule is positioned by the protein to facilitate the initial hydrolytic attack, a step suggested to be crucial for the subsequent reaction. nih.gov
Table 2: Potential Areas of Investigation for MD Simulations of this compound-Enzyme Complexes (Note: This table outlines potential research questions as no specific studies were found.)
| Enzyme | Research Question | Potential Findings |
|---|---|---|
| Glucose Oxidase | How does the active site facilitate the hydrolysis of the pyrimidine ring? | Identification of key residues orienting water molecules for nucleophilic attack. |
| Lactate Oxidase | What factors contribute to the stability of the bound epoxide? | Characterization of a more sterically hindered or hydrophobic active site that limits solvent access. |
Prediction of Reactivity, Stability, and Stereochemical Outcomes
A combination of quantum mechanics (QM) and molecular mechanics (MM) methods, known as QM/MM, could provide predictive insights into the reactivity, stability, and stereochemical outcomes of this compound's reactions within an enzymatic environment. By treating the epoxide and the immediate active site residues with a high level of theory (QM) and the rest of the protein with a more computationally efficient method (MM), researchers could model the enzymatic reaction with greater accuracy. These predictive studies could help to rationalize the observed experimental outcomes and guide future experiments in enzyme engineering or inhibitor design. For instance, such models could predict how mutations of specific active site residues would affect the stability of the epoxide or the rate of the ring contraction reaction. As of now, such predictive computational studies on this compound have not been reported in the scientific literature.
Future Directions in 5 Deazaflavin 4,5 Epoxide Research
Advanced Mechanistic Investigations via Isotopic Labeling and Kinetic Studies
Future research will likely delve deeper into the reaction mechanisms involving 5-deazaflavin 4,5-epoxide through the use of sophisticated techniques such as isotopic labeling and detailed kinetic studies. While foundational studies have elucidated the formation of the 4a,5-epoxide from the reaction of enzyme-bound 5-deazaflavin with peroxides, there is still much to learn about the precise electronic and steric factors governing its reactivity. acs.orgnih.gov
Isotopic labeling, using isotopes such as ¹⁸O, ²H, and ¹³C, will be instrumental in tracing the fate of atoms throughout the reaction pathways. For instance, in analogous flavin-dependent systems, isotopic labeling with H₂¹⁸O and ¹⁸O₂ has been successfully employed to investigate the mechanism of epoxide ring-opening reactions. nih.gov Similar strategies can be applied to this compound to unambiguously determine the origin of oxygen atoms in the final products and to distinguish between different potential mechanisms, such as those involving nucleophilic attack at various positions or rearrangement pathways.
Kinetic studies, including transient kinetics, will provide crucial data on the rates of formation and decay of the epoxide and any subsequent intermediates. This information is vital for constructing accurate energy profiles of the reaction and for understanding how the enzyme environment modulates the stability and reactivity of the epoxide. For example, studies on the reaction of the epoxide bound to different oxidases have shown that the stability of the epoxide varies significantly, being relatively stable in lactate (B86563) oxidase but decomposing upon release from D-amino acid oxidase. acs.org Future kinetic studies could quantify these differences and correlate them with structural features of the enzyme active sites.
The table below summarizes potential isotopic labeling strategies and the mechanistic questions they could address.
| Isotope | Labeled Reactant | Potential Mechanistic Insight |
| ¹⁸O | H₂¹⁸O | Determine if water acts as a nucleophile in epoxide ring-opening. |
| ¹⁸O | Peroxide | Trace the origin of the epoxide oxygen. |
| ²H | Solvent (D₂O) | Probe for proton transfers involved in reaction steps. |
| ¹³C | 5-deazaflavin backbone | Elucidate skeletal rearrangements during decomposition. |
This table presents hypothetical isotopic labeling experiments and the potential insights they could offer in future studies of this compound.
Exploration of Novel Biocatalytic and Biomimetic Roles
The inherent reactivity of the epoxide functional group, combined with the redox properties of the deazaflavin core, suggests that this compound and its derivatives could be harnessed for novel biocatalytic and biomimetic applications. While research in this area is still nascent, the potential is significant.
One promising avenue is the development of engineered enzymes that can utilize this compound as a key intermediate for specific chemical transformations. By modifying the active site of existing flavoenzymes, it may be possible to control the reaction of the epoxide to favor desired products. For instance, enzymes could be designed to catalyze stereoselective ring-opening reactions of the epoxide with a variety of nucleophiles, leading to the synthesis of chiral molecules of pharmaceutical interest. The study of how different enzymes like glucose oxidase and lactate oxidase influence the stability and reactivity of the epoxide provides a starting point for such engineering efforts. acs.org
Biomimetic systems that mimic the function of these enzymes are also a key area for future development. Synthetic catalysts incorporating a 5-deazaflavin moiety could be designed to generate the 4,5-epoxide in situ and then direct its subsequent reactions. These biomimetic catalysts could offer advantages in terms of stability and substrate scope compared to their enzymatic counterparts. Research into deazaflavin-mediated photocatalysis and the use of deazaflavin biomimetics for cofactor recycling demonstrates the feasibility of this approach. acs.org
Potential applications for such novel biocatalytic and biomimetic systems are summarized in the table below.
| Application Area | Potential Role of this compound |
| Asymmetric Synthesis | Intermediate for the production of chiral synthons. |
| Bioremediation | Potential for detoxification of peroxide-containing pollutants. |
| Biosensing | Generation of a detectable signal upon reaction with specific analytes. |
| Drug Delivery | Triggered release of a therapeutic agent via epoxide ring-opening. |
This table outlines prospective applications for biocatalytic and biomimetic systems based on this compound.
Development of New Synthetic Strategies for Specific Epoxide Derivatives and Analogs
The exploration of the full potential of this compound is currently limited by the lack of general and efficient synthetic routes to the epoxide itself and its derivatives. Future research will need to focus on the development of new synthetic strategies to access a wider range of these compounds.
Current methods for generating the epoxide primarily rely on the reaction of a 5-deazaflavin with a peroxide, often within an enzyme active site. acs.orgnih.gov While useful for mechanistic studies, these methods are not ideal for the preparative scale synthesis of the epoxide or its analogs. The development of direct and selective epoxidation methods for the 5-deazaflavin core would be a significant advancement. This could involve the use of modern epoxidation reagents that are compatible with the heterocyclic nature of the deazaflavin system.
Furthermore, the synthesis of 5-deazaflavin analogs with different substituents on the aromatic ring or the pyrimidine (B1678525) moiety would allow for a systematic investigation of how these modifications affect the stability and reactivity of the corresponding epoxides. General synthetic strategies for 5-deazaflavin derivatives, which typically involve the condensation of substituted anilines with pyrimidine precursors, could be adapted for this purpose. researchgate.net By introducing electron-donating or electron-withdrawing groups, or by altering the steric environment around the 4a,5-double bond, it should be possible to fine-tune the properties of the resulting epoxides.
The table below outlines potential synthetic strategies for accessing this compound and its derivatives.
| Synthetic Approach | Target | Potential Advantages |
| Direct Epoxidation | This compound | More direct and potentially higher yielding than enzymatic methods. |
| Synthesis of Substituted 5-Deazaflavins | Functionalized 5-Deazaflavin Analogs | Allows for systematic tuning of epoxide properties. |
| Post-Modification of the Epoxide | Novel Epoxide Derivatives | Access to a wider range of functionalized epoxide compounds. |
This table presents possible future synthetic strategies for the preparation of this compound and related compounds.
Q & A
Q. How should researchers statistically validate contradictory results in this compound studies?
- Methodological Answer: Use mixed-effects models to account for batch variability in synthesis. Meta-analysis frameworks (e.g., PRISMA guidelines) systematize literature review, while tools like GraphPad Prism 8 apply Dunnett’s tests for multi-group comparisons. Publicly sharing raw data (upon request) enhances reproducibility .
05 文献检索Literature search for meta-analysis02:58
Q. What are best practices for reporting the redox behavior of this compound in peer-reviewed manuscripts?
- Methodological Answer: Follow IUPAC guidelines for electrochemical data presentation. Include detailed synthetic protocols (reagent equivalents, argon purge steps), spectral validation (NMR coupling constants), and negative controls (e.g., non-enzymatic decomposition rates). Use SI Appendix for crystallographic CIF files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
